Ammonium ferrous tartrate
Description
Azanium;2,3-dihydroxybutanedioate;iron, commonly referred to as ferric tartrate or iron(III) tartrate, is a coordination compound formed by the interaction of iron(III) ions (Fe³⁺) with tartaric acid (C₄H₆O₆). Its chemical structure involves two iron(III) cations complexed with three tartrate anions (C₄H₄O₆²⁻), yielding the formula Fe₂(C₄H₄O₆)₃ .
Properties
CAS No. |
14635-18-8 |
|---|---|
Molecular Formula |
C8H16FeN2O12 |
Molecular Weight |
388.06 g/mol |
IUPAC Name |
diazanium;bis((2R,3R)-2,3-dihydroxybutanedioate);iron(2+) |
InChI |
InChI=1S/2C4H6O6.Fe.2H3N/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;2*1H3/q;;+2;;/p-2/t2*1-,2-;;;/m11.../s1 |
InChI Key |
IEHCGEZRCBWEHP-ONLHYBDQSA-L |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[Fe+3] |
Other CAS No. |
14635-18-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Tartrate-Based Compounds
Structural and Chemical Differences
The table below compares ferric tartrate with other tartrate salts, focusing on their chemical composition, molecular weight, and applications:
Key Observations:
- Salt Ratios : Ferric tartrate adopts a 2:3 metal-to-ligand ratio to balance the +3 charge of Fe³⁺, whereas pharmaceutical tartrates (e.g., ergotamine, zolpidem) typically use 2:1 or 1:1 ratios for charge neutrality .
- Molecular Weight: Ferric tartrate has a higher molecular weight (555.90 g/mol) compared to pharmaceutical salts like varenicline tartrate (361.35 g/mol), reflecting its inorganic-organic hybrid structure .
Functional and Pharmacological Differences
Ferric Tartrate
- Applications : Primarily industrial (e.g., wastewater treatment, metal chelation) and nutritional (iron fortification in supplements) .
- Bioavailability : Iron(III) in tartrate complexes is less bioavailable than ferrous salts (e.g., ferrous sulfate) but offers reduced gastrointestinal side effects.
Ergotamine Tartrate
- Mechanism : Acts as a serotonin receptor agonist and vasoconstrictor for migraine relief. Its tartrate salt enhances solubility for subcutaneous administration .
- Safety : Associated with risks of ergotism (vascular spasms) at high doses .
Zolpidem Tartrate
- Mechanism : Binds selectively to GABAₐ receptors in the brain to induce sedation. The tartrate formulation ensures rapid absorption .
- Stability : Degrades under prolonged exposure to light or moisture, requiring controlled storage .
Noradrenaline Tartrate
- Mechanism: Mimics endogenous norepinephrine to increase blood pressure. The tartrate salt improves stability in aqueous solutions for intravenous use .
Varenicline Tartrate
- Mechanism : Partial agonist of nicotinic acetylcholine receptors, reducing nicotine cravings. Tartrate enhances oral bioavailability .
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